

"physicochemical properties of 6-Bromobenzo[d]isoxazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B1520105

[Get Quote](#)

An In-depth Technical Guide Physicochemical Profile of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**: A Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.^{[1][2]} **6-Bromobenzo[d]isoxazole-3-carboxylic acid** is a member of this class, presenting as a key

intermediate or a potential pharmacophore for novel drug candidates. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing everything from initial screening and formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ultimate clinical efficacy.

This guide provides a framework for the systematic evaluation of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**. As experimentally determined data for this specific molecule is not widely published, we will focus on the authoritative methodologies used to characterize such a compound, explaining the causality behind each experimental choice and the interpretation of the expected data. This document serves as both a technical whitepaper on the molecule's known attributes and a practical guide to its complete physicochemical characterization.

Section 1: Chemical Identity and Core Attributes

Accurate identification is the foundation of all subsequent analysis. The subject of this guide is registered under CAS Number 1123169-17-4.^{[3][4][5]} Its core attributes are summarized below.

 Chemical Structure of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Table 1: Core Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	6-Bromo-1,2-benzisoxazole-3-carboxylic acid	[6]
CAS Number	1123169-17-4	[3][4][5][6]
Molecular Formula	C ₈ H ₄ BrNO ₃	[3][6]
Molecular Weight	242.03 g/mol	[3][6]
Physical Form	Crystalline Powder (Brown)	[7]
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)ON=C2)C(=O)O</chem>	N/A

Section 2: Ionization and Acidity (pKa)

Expert Insight: The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which directly governs its aqueous solubility, membrane permeability, and receptor binding interactions. For an acidic compound like **6-Bromobenzo[d]isoxazole-3-carboxylic acid**, the pKa will define its absorption profile throughout the pH gradient of the gastrointestinal tract.

A predicted pKa for this molecule is approximately 2.04 ± 0.10 .^[7] This low value suggests a strongly acidic nature, where the carboxyl group is readily deprotonated. This acidity is enhanced by the electron-withdrawing character of the fused benzo[d]isoxazole ring system. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic

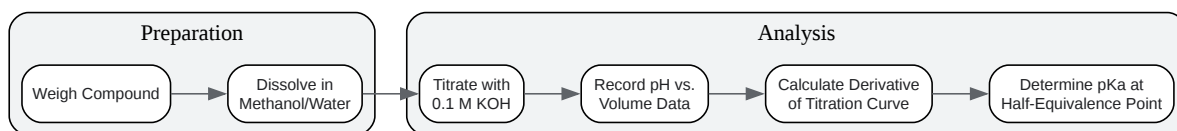
carboxylate form, a state that favors aqueous solubility but can hinder passive diffusion across lipid membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate, gold-standard measurement of a compound's pKa.

Methodology:

- Preparation: Accurately weigh ~1-2 mg of **6-Bromobenzo[d]isoxazole-3-carboxylic acid** and dissolve in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
- Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode.
- Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) under an inert nitrogen atmosphere to prevent carbonate formation.
- Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
- Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (the half-equivalence point). The data is typically analyzed using software that calculates the first or second derivative of the curve to precisely identify the inflection point.



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Solubility Profile

Expert Insight: Poor aqueous solubility is a leading cause of failure for drug candidates. For this compound, the physicochemical profile presents a classic challenge: the flat, aromatic, bromine-containing core suggests low intrinsic solubility, while the acidic carboxylate group provides a mechanism to enhance solubility at higher pH. Therefore, determining both the intrinsic solubility (S_0) of the un-ionized form and the solubility as a function of pH is essential.

Experimental Protocol 1: Kinetic Solubility Measurement

This high-throughput method is ideal for early discovery to quickly assess a compound's dissolution tendency.

Methodology:

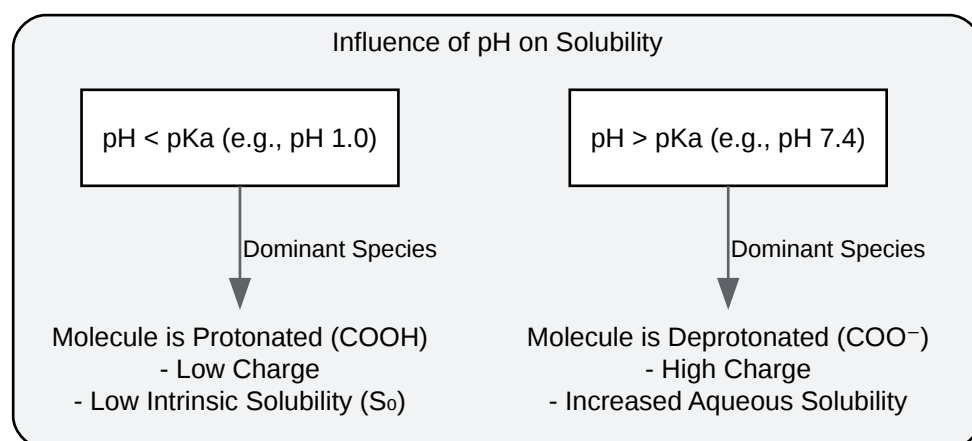
- **Stock Solution:** Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
- **Assay Plate:** Add a small volume of the DMSO stock to each well of a 96-well microplate containing aqueous buffer at various pH values (e.g., pH 4.0, 6.5, 7.4). The final DMSO concentration should be kept low (<2%) to minimize its solubilizing effect.
- **Incubation:** Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution and equilibration.
- **Precipitate Removal:** Filter or centrifuge the plate to remove any precipitated compound.
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable method like LC-UV or UV-Vis spectroscopy by comparing against a standard curve.

Experimental Protocol 2: Thermodynamic Equilibrium Solubility

This method measures the true equilibrium solubility and is more time-consuming but provides a more accurate value for formulation development.

Methodology:

- **Suspension:** Add an excess amount of the solid compound to a series of vials containing aqueous buffer at different pH values.
- **Equilibration:** Agitate the vials at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
- **Separation:** Filter the suspension through a sub-micron filter to remove all undissolved solids.
- **Quantification:** Determine the concentration of the dissolved compound in the filtrate, typically by HPLC-UV.



[Click to download full resolution via product page](#)

Caption: Relationship between pH, pKa, and aqueous solubility.

Section 4: Lipophilicity and Membrane Permeability

Expert Insight: Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).

- LogP measures the partitioning of the neutral (un-ionized) form of the molecule between octanol and water.

- LogD is the effective lipophilicity at a specific pH, accounting for both ionized and un-ionized species. For an acid, LogD will decrease as the pH increases above the pKa because the charged form prefers the aqueous phase.

Given the compound's structure (aromatic rings, bromine atom), it is expected to have significant intrinsic lipophilicity (a high LogP). However, at physiological pH 7.4, where it is ionized, its LogD_{7.4} will be substantially lower. This balance is crucial for oral bioavailability, requiring sufficient lipophilicity to cross membranes but enough aqueous solubility for dissolution.

Experimental Protocol: Shake-Flask Method for LogD Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

Methodology:

- Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an organic phase (n-octanol), pre-saturating each with the other.
- Partitioning: Add a known amount of the compound to a vial containing measured volumes of both the aqueous and organic phases.
- Equilibration: Cap the vial and shake vigorously for a set time, then allow the phases to separate completely, often aided by centrifugation.
- Sampling: Carefully take an aliquot from both the aqueous and octanol layers.
- Quantification: Measure the concentration of the compound in each phase using HPLC-UV.
- Calculation: Calculate LogD using the formula: $\text{LogD} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.

Section 5: Solid-State Properties

Expert Insight: The solid-state properties of an active pharmaceutical ingredient (API) are critical for manufacturing, stability, and dissolution performance. The melting point is a primary indicator of purity and lattice energy.

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

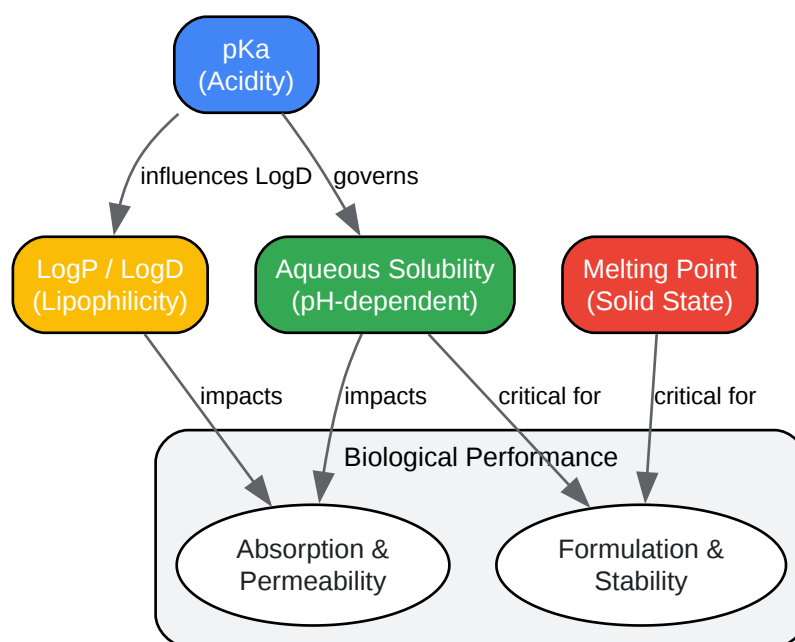
- **Sample Preparation:** Accurately weigh a small amount of the crystalline powder (1-3 mg) into an aluminum DSC pan and hermetically seal it.
- **Instrumentation:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
- **Data Analysis:** The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram. The peak's area corresponds to the heat of fusion. A sharp, single peak is indicative of a pure crystalline substance.

Conclusion: An Integrated Physicochemical Profile

The successful development of **6-Bromobenzo[d]isoxazole-3-carboxylic acid**, or any related analogue, hinges on a holistic understanding of its physicochemical properties. The parameters discussed are not independent variables but are deeply interconnected. The pKa directly influences pH-dependent solubility and LogD, which in turn govern the potential for oral absorption. The solid-state properties affect how the compound can be formulated into a stable and effective drug product.

Based on its structure and predicted pKa, we can anticipate a profile characterized by strong acidity, low intrinsic solubility, and high intrinsic lipophilicity. This profile suggests that while the compound may readily dissolve in the higher pH environment of the intestine, its absorption could be limited by its low LogD_{7.4}. Formulation strategies such as salt formation or amorphous

solid dispersions may be necessary to overcome these potential liabilities. The systematic experimental characterization outlined in this guide is the essential next step to confirm these predictions and enable data-driven decisions in the progression of this promising chemical scaffold.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rkmanr.org [rkmanr.org]
- 3. scbt.com [scbt.com]
- 4. 1123169-17-4|6-Bromobenzo[d]isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]

- 6. 6-Bromobenzo[d]isoxazole-3-carboxylic acid - CAS:1123169-17-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. 6-BROMOBENZO[D]ISOXAZOLE-3-CARBOXYLIC ACID | 1123169-17-4 [amp.chemicalbook.com]
- To cite this document: BenchChem. ["physicochemical properties of 6-Bromobenzo[d]isoxazole-3-carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520105#physicochemical-properties-of-6-bromobenzo-d-isoxazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com